

Application Notes and Protocols for Penicillin-Streptomycin in Mammalian Cell Culture

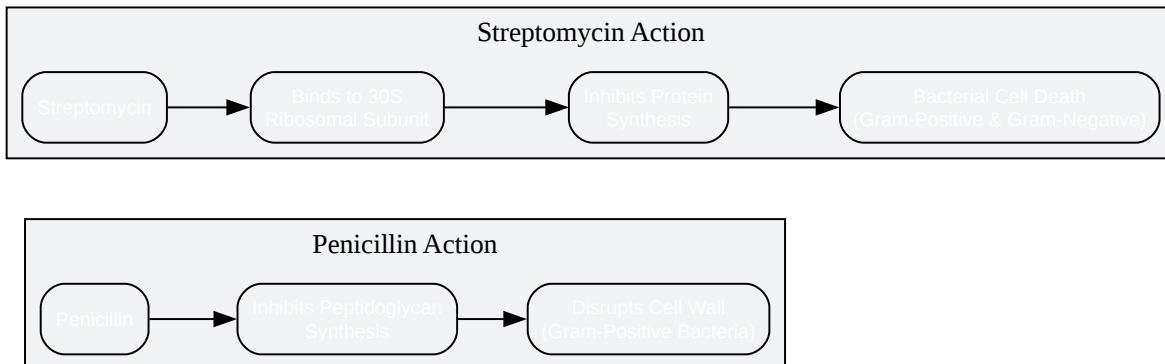
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Streptomycin sulphate*

Cat. No.: *B8591717*

[Get Quote](#)


Introduction

Penicillin-Streptomycin (Pen-Strep) is a widely used antibiotic solution in mammalian cell culture to prevent bacterial contamination.^{[1][2]} It is a broad-spectrum antibacterial agent effective against both Gram-positive and Gram-negative bacteria.^{[1][2]} While a valuable tool for safeguarding cell cultures, particularly primary cultures or during the development of new cell lines, its routine and long-term use is debated due to potential off-target effects on cell metabolism, proliferation, and differentiation.^{[3][4]} These application notes provide a comprehensive overview and detailed protocols for the appropriate use of Penicillin-Streptomycin.

Mechanism of Action

Penicillin-Streptomycin combines the activity of two antibiotics:

- Penicillin: A β -lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls. This action is most effective against Gram-positive bacteria, which have an exposed and thick peptidoglycan wall. Penicillin acts on actively dividing cells.^[2]
- Streptomycin: An aminoglycoside antibiotic that binds to the 30S subunit of the bacterial ribosome, leading to the misreading of mRNA and inhibition of protein synthesis.^{[2][5][6][7]} This makes it effective against both Gram-positive and Gram-negative bacteria, and it can affect cells regardless of their division state.^[2]

[Click to download full resolution via product page](#)

Caption: Mechanism of action for Penicillin and Streptomycin.

Data Presentation

Table 1: Recommended Concentrations for Penicillin-Streptomycin

Component	Commercial Stock Solution (100x)	Typical Working Concentration	Final Concentration in Media (per mL)
Penicillin	10,000 units/mL	1% (v/v)	50-100 units
Streptomycin	10,000 µg/mL	1% (v/v)	50-100 µg

Data compiled from multiple sources.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

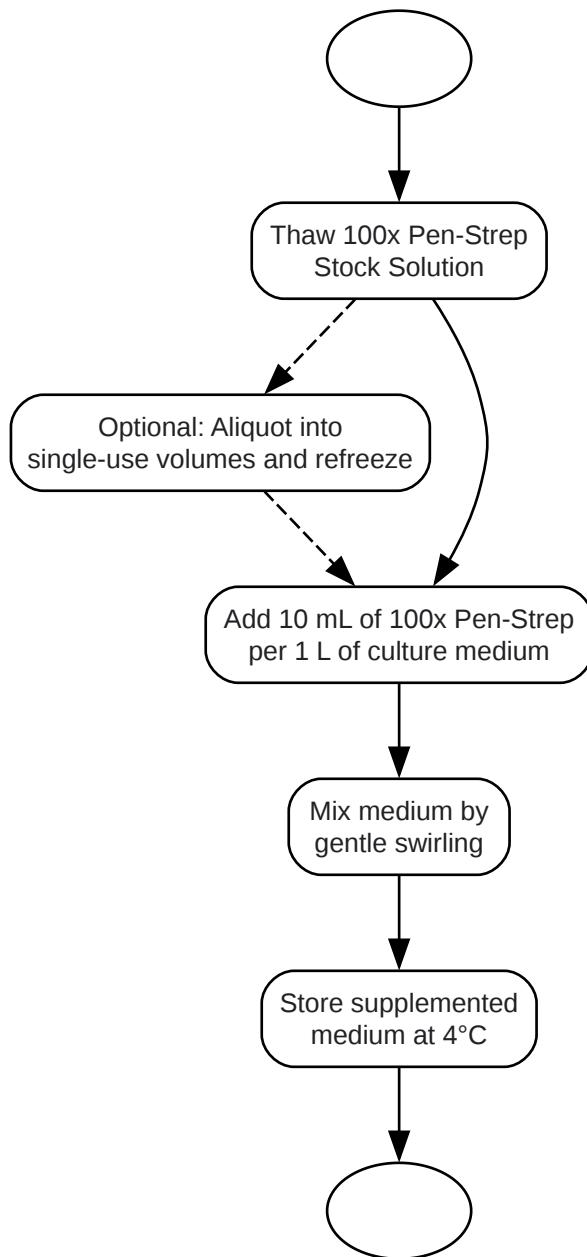
Table 2: Reported Off-Target Effects of Penicillin-Streptomycin on Mammalian Cells

Cell Type	Observed Effect	Reference
C2C12 Myotubes	~40% reduction in myotube diameter and reduced protein synthesis rate.	[11]
Human Adipose Tissue-Derived Stem Cells	Altered differentiation into adipocytes.	[3] [12] [13]
Keratinocytes	Suppressed growth rates and altered differentiation.	[3] [13]
Embryonic Stem Cells	Negative effects on differentiation.	[3] [12] [13]
HepG2 Cells	Differential expression of over 200 genes related to stress and metabolism.	[14]

Experimental Protocols

Protocol 1: Preparation of Cell Culture Medium with Penicillin-Streptomycin (1x)

This protocol describes the dilution of a 100x stock solution to a 1x working concentration in cell culture medium.


Materials:

- Complete cell culture medium
- Penicillin-Streptomycin stock solution (100x), stored at -20°C
- Sterile serological pipettes
- Laminar flow hood

Procedure:

- Thaw the 100x Penicillin-Streptomycin stock solution at 4°C or in a 37°C water bath. If using a water bath, remove immediately upon thawing to avoid degradation.

- It is recommended to aliquot the stock solution into smaller, single-use volumes and refreeze to avoid repeated freeze-thaw cycles.[6][7]
- Under aseptic conditions in a laminar flow hood, add the Penicillin-Streptomycin solution to the cell culture medium at a 1:100 ratio. For example, add 5 mL of 100x Pen-Strep to 500 mL of medium.[6][9]
- Mix the medium thoroughly by gentle swirling.
- The final concentration will be approximately 100 units/mL of penicillin and 100 µg/mL of streptomycin.[9]
- Store the supplemented medium at 4°C.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing medium with Pen-Strep.

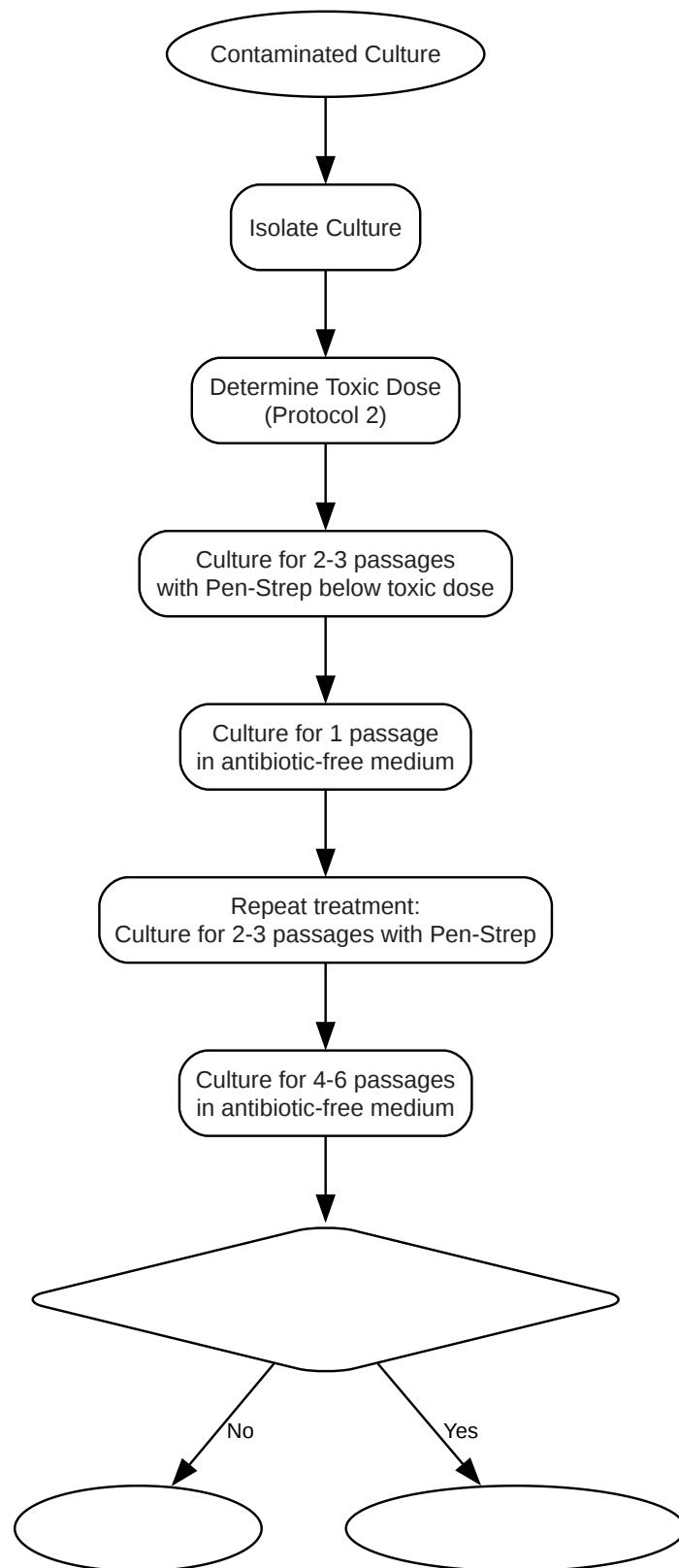
Protocol 2: Determining the Cytotoxicity of Penicillin-Streptomycin

Since high concentrations of Pen-Strep can be toxic to some cell lines, it is crucial to determine the optimal, non-toxic concentration for your specific cells.[5][7]

Materials:

- Your mammalian cell line of interest
- Antibiotic-free complete culture medium
- Penicillin-Streptomycin stock solution (100x)
- Multi-well culture plates (e.g., 24-well or 96-well)
- Hemocytometer or automated cell counter

Procedure:


- Dissociate, count, and dilute the cells in antibiotic-free medium to your standard seeding density.[5][7]
- Dispense the cell suspension into the wells of a multi-well plate.[5][7]
- Prepare a serial dilution of the Penicillin-Streptomycin solution in antibiotic-free medium to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x of the standard working concentration).
- Add the different concentrations of Pen-Strep to the wells. Include a control well with no antibiotics.
- Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2).
- Observe the cells daily for signs of toxicity, such as changes in morphology (rounding, vacuolization), reduced confluence, or cell detachment.[5][7]
- After a set period (e.g., 48-72 hours), perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to quantify cytotoxicity.
- Determine the highest concentration that does not significantly impact cell viability or morphology. This is the maximum recommended concentration for your cell line.

Protocol 3: Decontaminating a Contaminated Cell Culture

This protocol is intended for valuable or irreplaceable cultures that have become contaminated with bacteria. Routine use of antibiotics to mask poor aseptic technique is strongly discouraged.

Procedure:

- Isolate the contaminated culture from other cell lines to prevent cross-contamination.[5][7]
- Determine the toxic concentration of Pen-Strep for your cell line using Protocol 2.
- Culture the contaminated cells for two to three passages in medium containing Pen-Strep at a concentration one- to two-fold lower than the determined toxic level.[5][7]
- After the treatment period, culture the cells for one passage in antibiotic-free medium.[5][7]
- Repeat the antibiotic treatment (Step 3) for another two to three passages.[5][7]
- Finally, culture the cells in antibiotic-free medium for at least 4 to 6 passages to ensure the contamination has been successfully eliminated.[5][7]
- Thoroughly decontaminate all equipment, including incubators and laminar flow hoods, that may have been exposed to the contaminated culture.[5][7]

[Click to download full resolution via product page](#)**Caption:** Logical workflow for decontaminating a cell culture.

Recommendations and Best Practices

- **Avoid Routine Use:** Most experienced cell culturists advise against the routine use of antibiotics. Good aseptic technique is the best defense against contamination.
- **Masking Contamination:** The continuous use of antibiotics can mask low-level contamination, including the presence of mycoplasma, which are not affected by Pen-Strep.
- **Altered Cell Behavior:** Antibiotics can alter cellular metabolism, gene expression, and differentiation, potentially confounding experimental results.[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[14\]](#)
- **When to Use:** The use of Pen-Strep is justified in specific situations:
 - Primary cell culture: During the initial isolation phase to prevent contamination from the source tissue.
 - Valuable cultures: As a temporary safeguard for irreplaceable cell lines.
 - Post-transfection/transduction: For a short period following procedures that increase the risk of contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pen-Strep - Wikipedia [en.wikipedia.org]
- 2. Capricorn's Penicillin/Streptomycin (Pen/Strep), 100x [capricorn-scientific.com]
- 3. promocell.com [promocell.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. immunologicalsciences.com [immunologicalsciences.com]
- 6. Penicillin-Streptomycin Solution (100x), Sterile | TargetMol [targetmol.com]
- 7. biosera.com [biosera.com]

- 8. celprogen.com [celprogen.com]
- 9. abioreagents.com [abioreagents.com]
- 10. researchgate.net [researchgate.net]
- 11. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Penicillin-Streptomycin in Mammalian Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8591717#protocol-for-using-penicillin-streptomycin-in-mammalian-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com